REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:8])(Cl)[P:3]([Cl:6])([Cl:5])=[O:4].[CH2:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Cl-:17].C([NH+](CC)CC)C>C(#N)C>[Cl:1][C:2]([Cl:8])([P:3]([Cl:6])([Cl:5])=[O:4])[CH2:9][CH:10]([Cl:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
ClC(P(=O)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
cupric chloride
|
Quantity
|
134 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[NH+](CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated in the absence of air in a sealed ampoule at 110° during 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CC(C1=CC=CC=C1)Cl)(P(=O)(Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |